Chlorosulfonyl isocyanate
Overview
Description
Synthesis Analysis
CSI reacts with pyrroles and pyrroles having electron-withdrawing groups, allowing selective substitution on the pyrrole ring and conversion to corresponding nitriles, illustrating its use in synthesizing pyrrole-3-carbonitrile and its derivatives (Loader & Anderson, 1981).
Molecular Structure Analysis
The structure of CSI and its derivatives has been determined through various methods, including X-ray crystal analysis. Such studies help in understanding the molecular configuration and reactivity of CSI-adducts, aiding in the development of new synthetic routes (Köse et al., 2019).
Chemical Reactions and Properties
CSI's reactivity with different functional groups enables its application in diverse synthetic strategies. For instance, its reaction with unreactive and reactive alkenes has been improved at specific temperatures, showcasing its utility in forming N-chlorosulfonyl-β-lactams, which are precursors to β-lactams (Shellhamer et al., 2015). Additionally, CSI's addition to carbonyl groups leading to novel synthetic pathways further emphasizes its synthetic versatility (Köse et al., 2019).
Physical Properties Analysis
The physical properties of CSI, such as its electrophilicity, have been explored through kinetic studies and photofragmentation mechanisms. These studies provide insights into the reaction dynamics of CSI with alkenes, highlighting its behavior as a sluggish electrophile and the influence of temperature on its reactivity (Shellhamer et al., 2013).
Chemical Properties Analysis
Recent advances in the chemistry of CSI have been reviewed, focusing on its application in the synthesis of bioactive products and its reactivity towards various functional groups. This review highlights CSI's role as a key intermediate in inserting the sulfamoyl moiety into compounds, demonstrating its chemical properties and applications in organic synthesis (Chemam et al., 2022).
Scientific Research Applications
Synthesis of Regioselective Nitrile Precursors : Chlorosulfonyl isocyanate can efficiently synthesize regioselective nitrile precursors from silylated hydrocarbons with allylic, propargylic, or acetylenic groups (Déléris, Dunogues, & Calas, 1976).
Preparation of Bioactive Products : It is a versatile reagent with excellent reactivity for preparing bioactive products containing the sulfamoyl moiety in various compounds (Chemam et al., 2022).
Production of Nylon-3 Materials : Chlorosulfonyl isocyanate enables the production of nylon-3 materials by generating beta-lactams with protected polar substituents (Lee, Stahl, & Gellman, 2008).
Synthesis of Pyrrole-3-Carbonitrile : It can selectively synthesize pyrrole-3-carbonitrile and its 1-methyl homologue by reacting with pyrroles with electron-withdrawing groups in the 2-position (Loader & Anderson, 1981).
Allylic Amination of Cyclic Allylic Ethers : Chlorosulfonyl isocyanate is used in allylic amination of cyclic allylic ethers, providing access to biologically active compounds (Lee et al., 2011).
Creation of Seven-Membered Heterocycles : It synthesizes a new family of seven-membered heterocycles with catechols, showing potential in organic synthesis (Hedayatullah & Brault, 1981).
Formation of Ylidenesulfamoyl Chloride : A new addition reaction of chlorosulfonyl isocyanate to a carbonyl group forms ylidenesulfamoyl chloride (Köse et al., 2019).
Synthesis of Constrained Enantiomeric β-Amino Acid Derivatives : It is used for regio- and stereoselective synthesis of these derivatives (Szakonyi et al., 2008).
Reactions with Electron-Rich Alkenes : Chlorosulfonyl isocyanate reacts with electron-rich alkenes via a Single Electron Transfer pathway to produce 1,4-diradical intermediates, while less reactive alkenes follow a concerted pathway (Shellhamer et al., 2020).
Synthesis of Oncostatic Compounds : Chlorosulfonyl isocyanate-derived chloroethylsulfonylureas and 2-chloroethoxysulfonylureas show promising oncostatic properties (Dewynter et al., 1991).
Safety And Hazards
Future Directions
CSI is a versatile reagent and displays excellent reactivity versus compounds with different functional groups . It is synthetically versatile and has been used in the preparation of amides, lactams, and triazocinones . It has also been used in the synthesis and biochemical characterization of a new class of membrane-associated glycosyltransferase inhibitors .
properties
IUPAC Name |
N-(oxomethylidene)sulfamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CClNO3S/c2-7(5,6)3-1-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJWRGBVPUUDLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NS(=O)(=O)Cl)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClSO2NCO, CClNO3S | |
Record name | Chlorosulfonyl isocyanate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Chlorosulfonyl_isocyanate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061585 | |
Record name | Sulfuryl chloride isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorosulfonyl isocyanate | |
CAS RN |
1189-71-5 | |
Record name | Chlorosulfonyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1189-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Chlorosulfonyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuryl chloride isocyanate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfuryl chloride isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorosulphonyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.378 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFURYL CHLORIDE ISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2903Y990SM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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